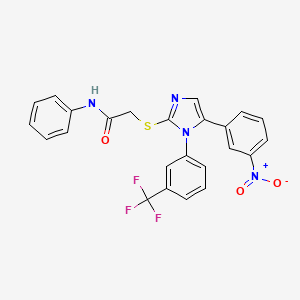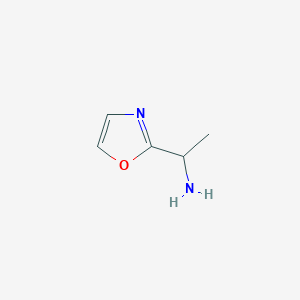![molecular formula C12H18F3NO5 B2446884 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2418669-83-5](/img/structure/B2446884.png)
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H18F3NO5 and its molecular weight is 313.273. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Stereodivergent Synthesis : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid illustrates the application of cyclobutane derivatives in creating novel β-amino acid oligomers (Izquierdo et al., 2002).
Natural Occurrence and Spectroscopy : A study on Peperomia tetraphylla identified novel cyclobutane-type norlignans, indicating the occurrence of such compounds in nature and their structural elucidation using spectroscopic methods (Li et al., 2007).
Crystallographic Analysis : The structural analysis of diastereomeric methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylates and their analogs provided insights into the geometrical parameters and molecular conformations of cyclobutane derivatives (Razin et al., 2007).
Synthesis Methodologies
Synthetic Methods in Organic Chemistry : Innovative synthetic methods have been developed for creating functionalized cyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of cyclobutane derivatives in organic synthesis (Yao & Shi, 2007).
Photochemical Synthesis : The synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate using photoirradiation demonstrates the application of photochemistry in the synthesis of cyclobutane derivatives (Shabir et al., 2020).
Chemoenzymatic Approaches : The use of enzymes in the synthesis of enantiomerically pure compounds like (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester showcases the potential of biocatalysis in synthesizing complex cyclobutane derivatives (Fujino & Sugai, 2008).
Application in Medicinal Chemistry
Derivatives with Biological Activities : The synthesis of 1-aryl-1H-pyrazole-5-acetic acids, starting from compounds like methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, highlights the role of cyclobutane derivatives in creating compounds with potential medicinal properties (Menozzi et al., 1994).
Nucleobase Reactions for Synthesis of Active Compounds : The reaction of ethyl (R)-oxiranecarboxylate with various nucleobases to produce ethyl 3-substituted-2-hydroxypropanoates illustrates the application in synthesizing optically active derivatives for potential use in pharmaceuticals (Krečmerová et al., 2002).
Eigenschaften
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5/c1-9(2,3)21-8(19)16-10(7(17)18)5-11(6-10,20-4)12(13,14)15/h5-6H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFGKPXORNDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2446804.png)
![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)
![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)

![Methyl 2-[6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]acetate](/img/structure/B2446815.png)

![N-(2,5-dimethoxybenzyl)-3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2446817.png)


![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446821.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)